2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the reaction of 3-methylphenyl hydrazine with 3,5-dimethylbenzaldehyde to form the pyrazole ring. This intermediate is then reacted with 4-fluorobenzaldehyde and trifluoromethylpyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potential and biological activities.
Hydrazine-coupled pyrazoles: These compounds exhibit potent antileishmanial and antimalarial activities.
Uniqueness
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which enhances its metabolic stability and bioavailability. This makes it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C28H20F4N4 |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H20F4N4/c1-17-5-3-7-20(13-17)24-15-25(21-8-4-6-18(2)14-21)36(35-24)27-33-23(16-26(34-27)28(30,31)32)19-9-11-22(29)12-10-19/h3-16H,1-2H3 |
InChI Key |
CZFPKVZHBRRVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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